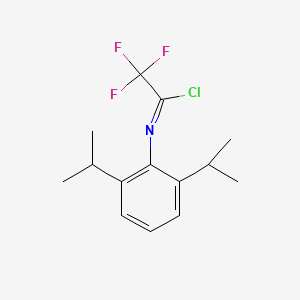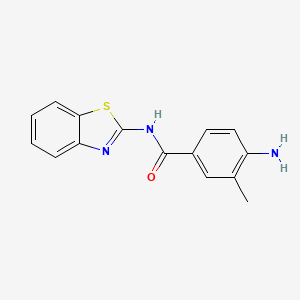
1-(2-Chloro-6-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylaniline with cyanamide under acidic conditions to form the desired guanidine compound. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-chloro-6-methylaniline in the presence of coupling reagents or metal-catalyzed guanidylation . Industrial production methods often employ these synthetic routes but on a larger scale, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Chloro-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Industry: It is used in the production of pharmaceuticals and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neurological conditions.
Comparación Con Compuestos Similares
1-(2-Chloro-6-methylphenyl)guanidine can be compared with other similar compounds such as:
2-Chloro-6-methylphenyl isocyanide: This compound shares a similar phenyl ring structure but differs in its functional groups, leading to different chemical properties and applications.
Imidazo[1,2-a]pyridine derivatives: These compounds have been studied for their anti-tuberculosis activity and share some structural similarities with guanidines.
Indole derivatives: Known for their diverse biological activities, indole derivatives also exhibit structural similarities and have been explored for various pharmacological applications.
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
2-(2-chloro-6-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
VDWVNAHGRWQHMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)




![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)






![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
